Cas no 704-76-7 (2-(ethoxymethylidene)-4-methylcyclohexan-1-one)

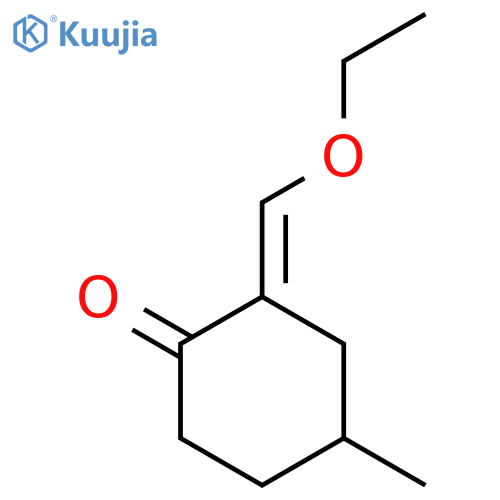

704-76-7 structure

商品名:2-(ethoxymethylidene)-4-methylcyclohexan-1-one

2-(ethoxymethylidene)-4-methylcyclohexan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Ethylhexanol

- 2-Ethoxymethylen-4-methyl-cyclohexanon-(1)

- 2-(Ethoxymethylene)-4-methylcyclohexanone

- 2-(ethoxymethylidene)-4-methylcyclohexan-1-one

-

- インチ: 1S/C10H16O2/c1-3-12-7-9-6-8(2)4-5-10(9)11/h7-8H,3-6H2,1-2H3/b9-7+

- InChIKey: ZUWOIAQXNSLKNC-VQHVLOKHSA-N

- ほほえんだ: O=C1/C(=C/OCC)/CC(C)CC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 194

- トポロジー分子極性表面積: 26.3

2-(ethoxymethylidene)-4-methylcyclohexan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1126587-0.1g |

2-(ethoxymethylidene)-4-methylcyclohexan-1-one |

704-76-7 | 95% | 0.1g |

$364.0 | 2023-10-26 | |

| Enamine | EN300-1126587-5.0g |

2-(ethoxymethylidene)-4-methylcyclohexan-1-one |

704-76-7 | 5g |

$2110.0 | 2023-05-23 | ||

| Enamine | EN300-1126587-1.0g |

2-(ethoxymethylidene)-4-methylcyclohexan-1-one |

704-76-7 | 1g |

$728.0 | 2023-05-23 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419235-2.5g |

2-(Ethoxymethylene)-4-methylcyclohexan-1-one |

704-76-7 | 95% | 2.5g |

¥33415.00 | 2024-05-02 | |

| Enamine | EN300-1126587-5g |

2-(ethoxymethylidene)-4-methylcyclohexan-1-one |

704-76-7 | 95% | 5g |

$1199.0 | 2023-10-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419235-500mg |

2-(Ethoxymethylene)-4-methylcyclohexan-1-one |

704-76-7 | 95% | 500mg |

¥16351.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419235-1g |

2-(Ethoxymethylene)-4-methylcyclohexan-1-one |

704-76-7 | 95% | 1g |

¥19623.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419235-100mg |

2-(Ethoxymethylene)-4-methylcyclohexan-1-one |

704-76-7 | 95% | 100mg |

¥16127.00 | 2024-05-02 | |

| Enamine | EN300-1126587-2.5g |

2-(ethoxymethylidene)-4-methylcyclohexan-1-one |

704-76-7 | 95% | 2.5g |

$810.0 | 2023-10-26 | |

| Enamine | EN300-1126587-1g |

2-(ethoxymethylidene)-4-methylcyclohexan-1-one |

704-76-7 | 95% | 1g |

$414.0 | 2023-10-26 |

2-(ethoxymethylidene)-4-methylcyclohexan-1-one 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

704-76-7 (2-(ethoxymethylidene)-4-methylcyclohexan-1-one) 関連製品

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量